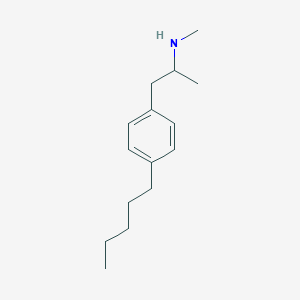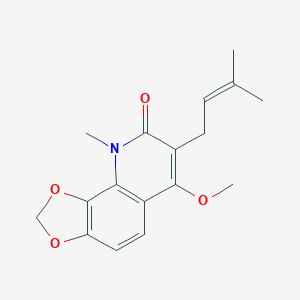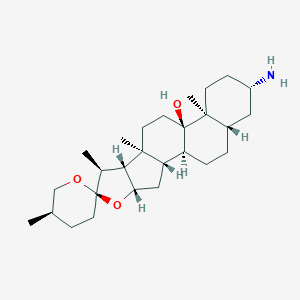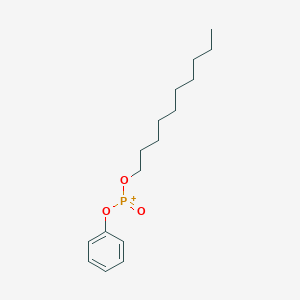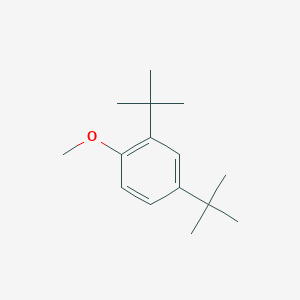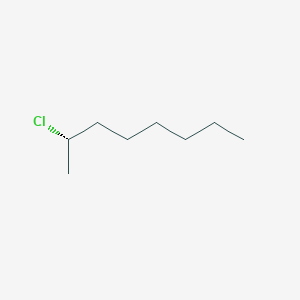
2-Chlorooctane, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorooctane, (+)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a range of potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of 2-Chlorooctane, (+)- is not yet fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Chlorooctane, (+)- can have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of conditions such as arthritis and chronic pain. Additionally, 2-Chlorooctane, (+)- has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chlorooctane, (+)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-Chlorooctane, (+)- is that its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chlorooctane, (+)-. One area of interest is in the development of new drugs based on this compound. Studies have suggested that 2-Chlorooctane, (+)- may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of conditions such as arthritis and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-Chlorooctane, (+)- can be achieved through a number of methods. One common method involves the reaction of 2-octanol with thionyl chloride in the presence of pyridine. This reaction results in the formation of 2-Chlorooctane, (+)- as the main product. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Aplicaciones Científicas De Investigación
2-Chlorooctane, (+)- has a wide range of potential applications in scientific research. One area of interest is in the synthesis of organic compounds. This compound can be used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2-Chlorooctane, (+)- has been shown to have potential applications in the field of medicine. Recent studies have suggested that this compound may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
16844-08-9 |
|---|---|
Nombre del producto |
2-Chlorooctane, (+)- |
Fórmula molecular |
C8H17Cl |
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
(2S)-2-chlorooctane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
HKDCIIMOALDWHF-QMMMGPOBSA-N |
SMILES isomérico |
CCCCCC[C@H](C)Cl |
SMILES |
CCCCCCC(C)Cl |
SMILES canónico |
CCCCCCC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




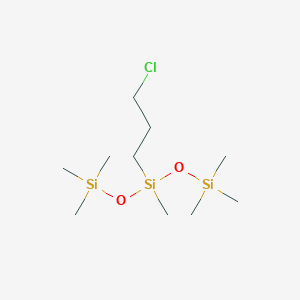
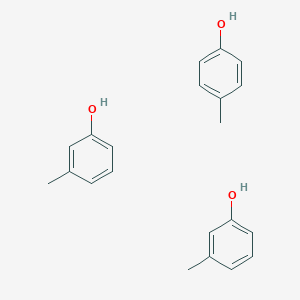
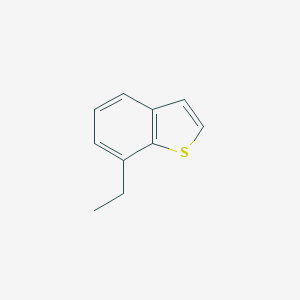
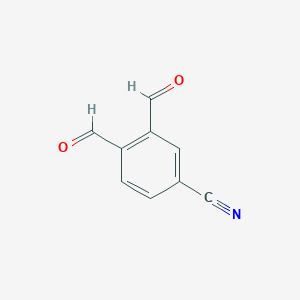
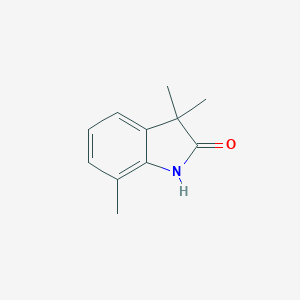
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
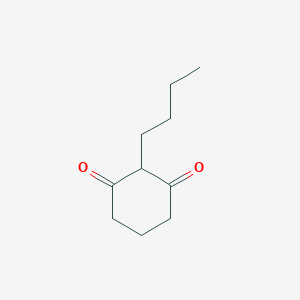
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
